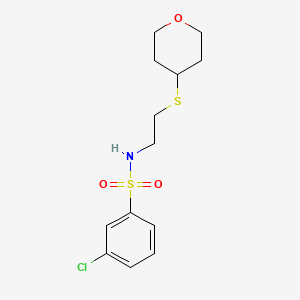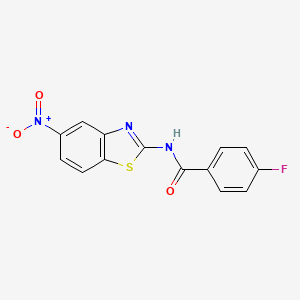
Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This classical method involves the condensation of 2-aminopyridine derivatives with carbonyl compounds under acidic conditions to form the naphthyridine core.
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials to form the naphthyridine ring system in a single step. MCRs are advantageous due to their efficiency and atom economy.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can facilitate the formation of naphthyridine derivatives through cross-coupling reactions.
Industrial Production Methods: Industrial production of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated or carboxylated products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated naphthyridines, carboxylated naphthyridines.
Reduction: Aminonaphthyridines.
Substitution: Halogenated naphthyridines, alkylated naphthyridines.
Mécanisme D'action
Target of Action
The primary target of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is the Poly-ADP-ribose-polymerase (PARP) family of proteins, specifically PARP1 . PARP1 plays a crucial role in DNA repair and genomic stability.
Mode of Action
This compound interacts with PARP1, exhibiting high selectivity over other members of the PARP family . This interaction inhibits the function of PARP1, leading to an accumulation of DNA damage in cancer cells, which can result in cell death .
Pharmacokinetics
This compound has excellent pharmacokinetics in preclinical species . .
Result of Action
The inhibition of PARP1 by this compound leads to an increase in DNA damage in cancer cells. This can result in the death of these cells, providing a potential therapeutic benefit in cancer treatment .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate are largely unexplored. It is known that 1,6-naphthyridines, a class of compounds to which this compound belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Cellular Effects
It is known that 1,6-naphthyridines have demonstrated anticancer activity on different cancer cell lines
Applications De Recherche Scientifique
Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate has found applications in various scientific research areas:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Naphthyridine derivatives are used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate
Ethyl 2-(2-methyl-1,5-naphthyridin-3-yl)acetate
Ethyl 2-(2-methyl-1,7-naphthyridin-3-yl)acetate
Propriétés
IUPAC Name |
ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUENHHFVDYVZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2980866.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2980868.png)
![1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2980869.png)

![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)


![8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2980877.png)
![(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980878.png)


